

In-Depth Technical Guide to NCD38: A Novel LSD1 Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

NCD38 is a novel and selective small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. As a key epigenetic regulator, LSD1 is implicated in the pathogenesis of various cancers, particularly acute myeloid leukemia (AML). NCD38 exerts its anti-leukemic effects by disrupting the interaction between LSD1 and Growth Factor Independence 1B (GFI1B), a critical transcriptional repressor in hematopoiesis. This disruption leads to the activation of super-enhancers of hematopoietic regulators, ultimately inducing differentiation and attenuating leukemogenic programs. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of NCD38, including detailed experimental protocols and a visualization of its mechanism of action.

Chemical Structure and Properties

NCD38 is a complex small molecule with the IUPAC name N-[(1S)-1-[[[(3-Chlorophenyl)methyl]amino]carbonyl]-5-[[(1R,2S)-2-phenylcyclopropyl]amino]pentyl]-[1,1'-biphenyl]-4-carboxamide[1]. Its chemical and physical properties are summarized in the table below.



Property	Value	Reference
IUPAC Name	N-[(1S)-1-[[[(3- Chlorophenyl)methyl]amino]car bonyl]-5-[[(1R,2S)-2- phenylcyclopropyl]amino]penty l]-[1,1'-biphenyl]-4- carboxamide	[1]
CAS Number	2078047-42-2	[1]
Molecular Formula	C35H36CIN3O2	[1]
Molecular Weight	566.14 g/mol	[1]
Appearance	Solid	
Purity	>98% (commercially available)	_
Solubility	Soluble in DMSO	_
Storage	Store at -20°C	

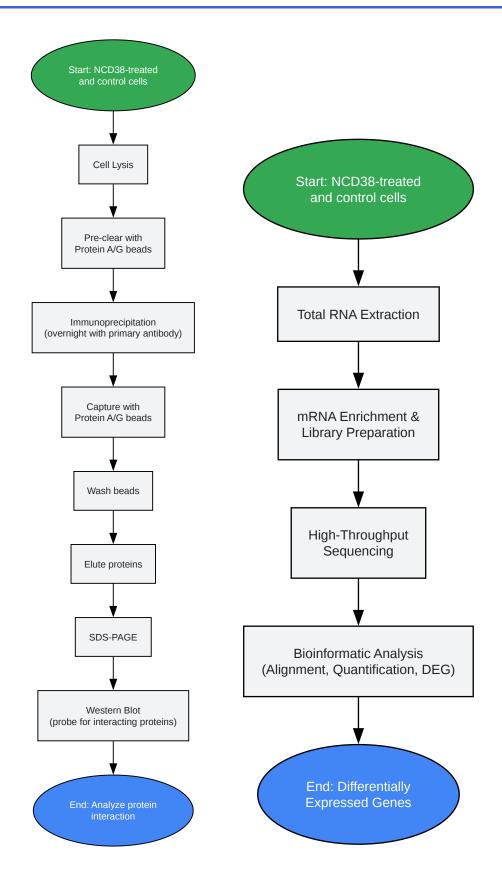
Note: Detailed synthesis protocols for **NCD38** are not widely available in the public domain and are likely proprietary.

Mechanism of Action and Signaling Pathway

NCD38 functions as a selective inhibitor of LSD1, an enzyme that demethylates histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression. In the context of erythroleukemia, LSD1 is part of a repressor complex that includes CoREST and GFI1B. This complex binds to the super-enhancer region of critical hematopoietic regulatory genes, such as ERG, suppressing their expression and promoting a leukemic state.

NCD38 selectively disrupts the protein-protein interaction between LSD1 and GFI1B. This dissociation of the repressor complex from the super-enhancer leads to an increase in histone H3 lysine 27 acetylation (H3K27ac), a marker of active enhancers. The activation of the ERG super-enhancer restores ERG expression, which in turn induces transdifferentiation of the erythroid leukemia cells towards a granulomonocytic lineage, thereby exerting an anti-leukemic effect.





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References

- 1. researchgate.net [researchgate.net]
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